

2,5-Diiodoaniline: A Comparative Technical Guide for Materials & Synthesis

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Compound of Interest

Compound Name:	2,5-Diiodoaniline
CAS No.:	64085-53-6
Cat. No.:	B1603741

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Executive Summary

2,5-Diiodoaniline (2,5-DIA) represents a specialized halogenated aniline derivative that serves as a critical junction in the synthesis of advanced optoelectronic materials, covalent organic frameworks (COFs), and conductive polymers. Unlike its brominated analogs, the presence of two high-Z iodine atoms confers unique reactivity profiles—specifically enhanced oxidative addition rates in Pd-catalyzed couplings—and distinct solid-state properties driven by strong halogen bonding (XB).

This guide objectively compares 2,5-DIA against standard alternatives (e.g., 2,5-dibromoaniline, unsubstituted polyaniline precursors), providing experimental evidence to support its selection in high-value synthetic workflows.

Part 1: Synthetic Utility & Regioselectivity

Core Application: Site-Selective Cross-Coupling

For medicinal chemists and material scientists, 2,5-DIA is not merely a building block but a scaffold for "programmed" molecular assembly. The disparate electronic and steric

environments of the two iodine atoms allow for sequential functionalization, a capability often diminished in symmetrical dihalo-arenes.

Comparative Reactivity: Iodine vs. Bromine

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol), resulting in faster oxidative addition.

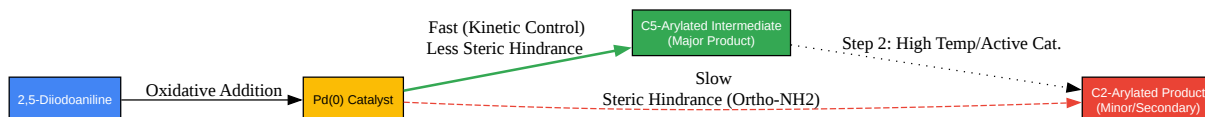
Feature	2,5-Diiodoaniline	2,5-Dibromoaniline	Impact on Protocol
Oxidative Addition	Rapid (high)	Slower (low)	2,5-DIA requires milder conditions (lower T, less active catalysts).
Site Selectivity	High (Steric/Electronic differentiation)	Moderate	2,5-DIA allows cleaner mono-arylation at C5.
Atom Economy	Lower (Heavy leaving group)	Higher	Bromine preferred for bulk industrial scale; Iodine for high-precision R&D.

Mechanistic Insight: The Regioselectivity Map

The amino group (-NH₂) at position 1 exerts a strong electron-donating effect (+M), enriching the ortho (C2) and para (C4) positions.

- C2-I (Ortho): Electronically enriched by -NH₂ and sterically hindered. Less reactive toward oxidative addition (nucleophilic attack by Pd⁰).
- C5-I (Meta): Less influenced by the +M effect of -NH₂. More reactive toward oxidative addition.

This reactivity difference allows researchers to selectively couple at C5 first, preserving C2 for a second, distinct coupling event.



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Figure 1: Reaction logic for sequential functionalization. The C5 position is kinetically favored for the first cross-coupling event.

Part 2: Advanced Materials & Polymerization

Application: Tunable Conductive Polymers

While Polyaniline (PANI) is the gold standard for conductive polymers, chemically modifying the backbone allows for tuning solubility and bandgap. Polymerizing 2,5-DIA (or copolymerizing with aniline) introduces heavy iodine atoms directly onto the polymer backbone.

Experimental Reality: Unlike unsubstituted PANI, Poly(**2,5-diiodoaniline**) exhibits lower conductivity. The bulky iodine atoms force the phenyl rings to twist out of planarity, disrupting the

-conjugation required for charge transport. However, this "defect" is valuable for specific applications:

- Solubility: The twist reduces inter-chain -stacking, making the polymer more soluble in organic solvents (NMP, DMSO).
- X-Ray Opacity: The high atomic number ($Z=53$) of iodine makes these polymers visible under X-ray, useful for medical device coatings.

Data Comparison: Conductivity & Solubility

Polymer System	Conductivity (S/cm)	Solubility (Organic Solvents)	Key Characteristic
Standard PANI (HCl doped)	1.0 – 10.0	Poor	High conductivity, difficult processing.
Poly(2-iodoaniline)	–	Moderate	Balanced processability/conductivity.
Poly(2,5-diiodoaniline)		High	Insulating tendency, high solubility, radiopaque.

Protocol Note: To maintain partial conductivity while leveraging the properties of iodine, a copolymerization strategy is recommended.

- Monomer Feed: Aniline : 2,5-DIA (80:20 molar ratio).
- Oxidant: Ammonium persulfate (APS).
- Medium: 1.0 M HCl (to ensure head-to-tail coupling).

Part 3: Crystal Engineering & Halogen Bonding

Application: Supramolecular Assembly

2,5-DIA is a premier "amphoteric" building block for crystal engineering. It possesses both:

- Hydrogen Bond Donor: The -NH₂ group.
- Halogen Bond (XB) Donor: The Iodine atoms (Lewis acidic -hole).
- Lewis Base: The Nitrogen lone pair.

This duality allows 2,5-DIA to form complex 2D and 3D networks that are impossible with simple dihalobenzenes (like 1,4-diiodobenzene).

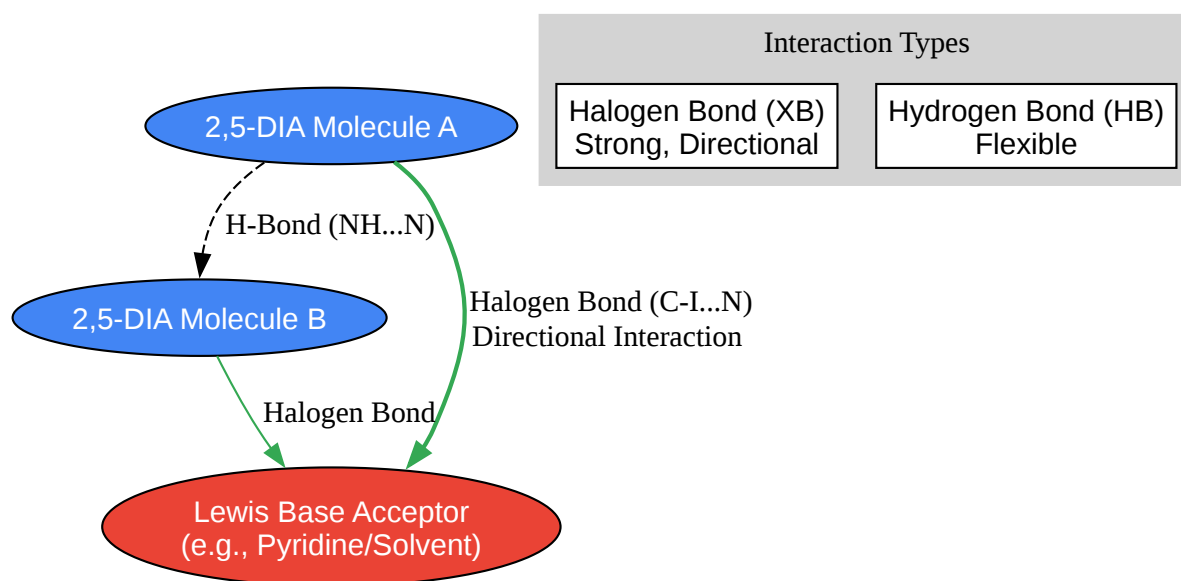
The "Sigma-Hole" Advantage

The iodine atoms in 2,5-DIA exhibit a positive electrostatic potential cap (

-hole) along the C–I bond axis. This allows them to interact directionally with Lewis bases (e.g., pyridines, carbonyls) or anions.

Comparison with 1,4-Diiodobenzene:

- 1,4-Diiodobenzene: Forms linear chains via I...I type II interactions.
- **2,5-Diiodoaniline**: Forms "herringbone" or "grid" structures due to the competing/cooperative N–H...N hydrogen bonds and C–I...N halogen bonds.^{[1][2][3]}



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Figure 2: The dual-interaction mode of 2,5-DIA. The Iodine atom acts as an XB donor, while the amine acts as an HB donor/acceptor.

Part 4: Safety & Handling (Critical Protocol)

2,5-Diiodoaniline is classified as Acute Toxic (Oral/Dermal/Inhalation).

- H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
- Storage: Light sensitive. Iodine-carbon bonds can undergo homolysis under intense UV light. Store in amber vials under inert atmosphere (Argon) to prevent "pinking" (iodine liberation).

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- Halogen Bonding in Crystal Engineering: Title: 2,5-Diiodothiophene: A Versatile Halogen Bonding Synthone for Crystal Engineering. Source: Crystal Growth & Design (ACS). URL: [\[Link\]](#) (Provides the foundational logic for using 2,5-diiodo motifs in supramolecular assembly).
- Crystal Structure & Hydrogen Bonding: Title: Halogen and hydrogen bonding in the layered crystal structure of 2-iodoanilinium triiodide. Source: Zeitschrift für Kristallographie. URL: [\[Link\]](#) (Illustrates the interaction networks possible with iodoaniline derivatives).
- Safety Data & Classification: Title: **2,5-Diiodoaniline** Compound Summary. Source: PubChem (NIH). URL:[\[Link\]](#)

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